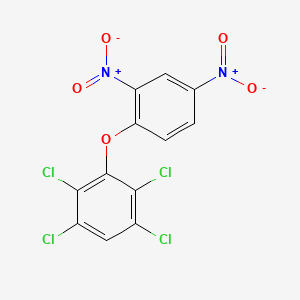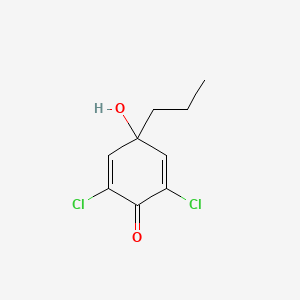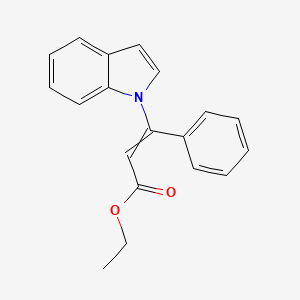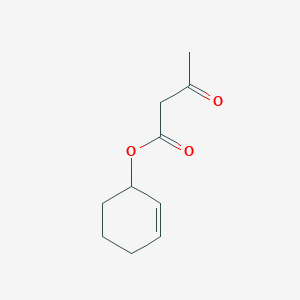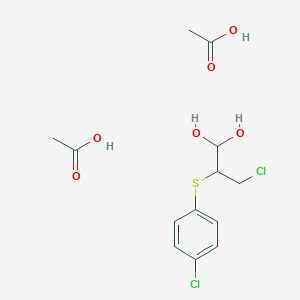
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol is a complex organic compound that features both acetic acid and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride as a catalyst in the chlorination process . The reaction conditions often require controlled temperatures and the presence of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where acetic acid is reacted with chlorine in the presence of a catalyst. The process is carefully monitored to minimize the formation of by-products such as dichloroacetic acid and trichloroacetic acid .
化学反応の分析
Types of Reactions
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing chlorine atoms.
Substitution: The chlorophenyl group can participate in substitution reactions, where other functional groups replace the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons .
科学的研究の応用
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
作用機序
The mechanism by which acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol exerts its effects involves interactions with specific molecular targets and pathways. The chlorophenyl group can interact with enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Chlorophenylacetic acid: This compound shares the chlorophenyl group but differs in its overall structure and properties.
Chloroacetic acid: Another related compound, known for its use in organic synthesis and industrial applications.
Uniqueness
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol is unique due to its combination of acetic acid and chlorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
特性
CAS番号 |
61062-74-6 |
|---|---|
分子式 |
C13H18Cl2O6S |
分子量 |
373.2 g/mol |
IUPAC名 |
acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol |
InChI |
InChI=1S/C9H10Cl2O2S.2C2H4O2/c10-5-8(9(12)13)14-7-3-1-6(11)2-4-7;2*1-2(3)4/h1-4,8-9,12-13H,5H2;2*1H3,(H,3,4) |
InChIキー |
SHVMSXZDRWGSIH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1SC(CCl)C(O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

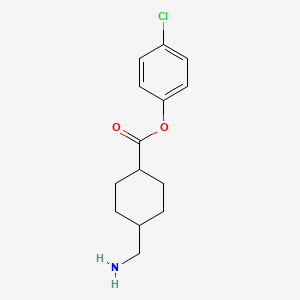

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
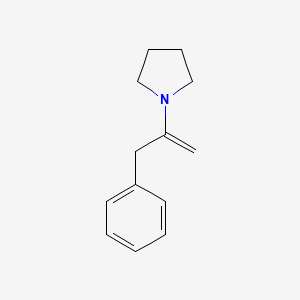
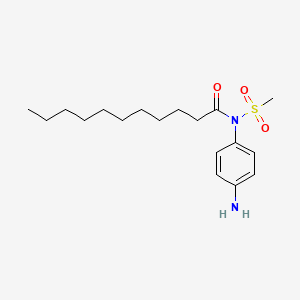
![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
